molecular formula C14H9ClFN3O2S B2762068 N-(3-chloroquinoxalin-2-yl)-4-fluorobenzenesulfonamide CAS No. 488744-02-1

N-(3-chloroquinoxalin-2-yl)-4-fluorobenzenesulfonamide

Cat. No.: B2762068
CAS No.: 488744-02-1
M. Wt: 337.75
InChI Key: ZWTDWIMWUJLLOB-UHFFFAOYSA-N
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Description

N-(3-chloroquinoxalin-2-yl)-4-fluorobenzenesulfonamide is a chemical compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloroquinoxalin-2-yl)-4-fluorobenzenesulfonamide typically involves the condensation of 3-chloroquinoxaline with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloroquinoxalin-2-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the quinoxaline or benzene ring, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-chloroquinoxalin-2-yl)-4-fluorobenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-chloroquinoxalin-2-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation. The sulfonamide group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloroquinoxalin-2-yl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-chloroquinoxalin-2-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3O2S/c15-13-14(18-12-4-2-1-3-11(12)17-13)19-22(20,21)10-7-5-9(16)6-8-10/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTDWIMWUJLLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658340
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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